4-[(Diethylamino)methyl]piperidin-4-ol
Description
4-[(Diethylamino)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a diethylamino-methyl substituent. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the diethylamino moiety. Its synthetic versatility allows for modifications at the amino or hydroxyl groups, enabling structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(diethylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)5-7-11-8-6-10/h11,13H,3-9H2,1-2H3 |
InChI Key |
YQRAVFFTWFRDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CCNCC1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-[(Diethylamino)methyl]piperidin-4-ol
General Synthetic Strategy
The synthesis of 4-[(Diethylamino)methyl]piperidin-4-ol typically involves the functionalization of a piperidin-4-one or piperidin-4-ol core, introducing the diethylaminomethyl group via reductive amination or nucleophilic substitution. The hydroxyl group at the 4-position is either retained from the starting material or introduced by reduction of the corresponding ketone.
Specific Synthetic Routes
Reductive Amination of 4-Hydroxypiperidine Derivatives
A common approach involves starting from 4-hydroxypiperidine or its protected derivatives, which are subjected to reductive amination with diethylamine or diethylamino-containing aldehydes/ketones.
- Step 1: Protection of the hydroxyl group if necessary (e.g., as a Boc or other carbamate derivative) to prevent side reactions.
- Step 2: Reaction with an aldehyde or ketone bearing the diethylamino moiety or direct reductive amination with diethylamine and formaldehyde.
- Step 3: Reduction using sodium borohydride or sodium triacetoxyborohydride to yield the secondary amine.
- Step 4: Deprotection of the hydroxyl group to afford 4-[(diethylamino)methyl]piperidin-4-ol.
This method is supported by analogous procedures described in the synthesis of related piperidine derivatives where reductive amination is a key step.
Nucleophilic Substitution on 4-Hydroxypiperidine
Another method involves the nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) at the 4-position of piperidine with diethylamine, followed by oxidation or reduction steps to introduce or maintain the hydroxyl group.
- Step 1: Conversion of 4-hydroxypiperidine to 4-halopiperidine or 4-tosylate.
- Step 2: Nucleophilic substitution with diethylamine to install the diethylaminomethyl group.
- Step 3: Hydrolysis or reduction to regenerate the hydroxyl group if altered during substitution.
This approach is less common due to potential side reactions and lower selectivity but is feasible under controlled conditions.
Example from Literature
In a detailed synthetic route reported for related compounds, the preparation involves:
- Formation of an aryllithium intermediate from a bromo-substituted aromatic ether.
- Addition of this intermediate to N-methyl-4-piperidinone to form a hydroxylated intermediate.
- Subsequent reductive amination with aldehydes and reduction steps to install the amino substituent.
Although this example is for a more complex derivative, the principles apply to the synthesis of 4-[(diethylamino)methyl]piperidin-4-ol.
Novel Process Patent Insight
A patent (WO2023002502A1) describes a novel process for preparing piperidinyl derivatives involving selective functionalization at the 4-position with amine substituents, using solvents and acids to optimize yields and purity. Although the patent focuses on more complex molecules, the methodology is adaptable to the synthesis of 4-[(diethylamino)methyl]piperidin-4-ol by modifying the amine component and reaction conditions.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination | 4-Hydroxypiperidine or ketone | Diethylamine, NaBH4 or NaBH(OAc)3 | Mild temperature, reductive conditions | High selectivity, good yields | Requires protection/deprotection steps |
| Nucleophilic substitution | 4-Halopiperidine or tosylate | Diethylamine | Elevated temperature, solvent-dependent | Direct substitution | Possible side reactions, lower selectivity |
| Aryllithium addition + reductive amination | N-methyl-4-piperidinone + aryllithium | n-BuLi, aldehydes, reducing agents | Low temperature to room temp | Versatile for complex derivatives | Multi-step, requires handling of reactive intermediates |
| Patent process (novel amination) | Piperidinyl intermediates | Acidic solvents, amines | Optimized solvent and acid conditions | Scalable, efficient | Patent restrictions, complexity |
Research Findings and Analysis
- Reductive amination remains the most widely used and efficient method for introducing the diethylaminomethyl group at the 4-position of piperidin-4-ol due to its mild conditions and high functional group tolerance.
- Protection of the hydroxyl group is often necessary to prevent side reactions during amination.
- The nucleophilic substitution method is less favored due to potential competing elimination or rearrangement reactions.
- Recent patents suggest improvements in solvent and acid use can enhance yield and purity, indicating ongoing optimization in industrial-scale synthesis.
- The use of organolithium reagents, while effective for complex derivatives, requires careful control of reaction conditions and is less practical for routine synthesis of 4-[(diethylamino)methyl]piperidin-4-ol.
Chemical Reactions Analysis
Types of Reactions: 4-[(Diethylamino)methyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
4-[(Diethylamino)methyl]-4-piperidinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Diethylaminomethyl vs. Aromatic Amino Groups: The diethylamino group in the target compound likely enhances solubility and modulates receptor binding compared to aromatic amines (e.g., 4-chloro-2-fluoroanilino in ), which may improve hydrophobic interactions with enzyme pockets .
Hydroxyl Group Role : The 4-hydroxyl group is conserved across analogs and critical for hydrogen bonding with residues like Asp920 in TgAPN2 .
Pharmacological Specificity: Halogenated aromatic substituents (e.g., 4-chlorophenyl in ) correlate with dopamine D2 receptor antagonism, whereas diethylamino groups are associated with cholinesterase modulation .
Molecular Docking and Binding Affinities
Table 3: Docking Scores and Residue Interactions
Insights :
- The diethylamino group’s flexibility may limit deep pocket penetration compared to rigid aromatic substituents in LAS_52160953, explaining its lower predicted binding energy .
- Hydroxyl-mediated hydrogen bonding is conserved across analogs, emphasizing its role in target engagement.
Table 4: Hazard Classifications
Q & A
Q. What are the recommended synthetic routes for 4-[(Diethylamino)methyl]piperidin-4-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via reductive amination of 4-oxopiperidine derivatives with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions . Alternative routes include nucleophilic substitution of 4-(bromomethyl)piperidin-4-ol with diethylamine.
- Optimization : Yield is highly dependent on solvent polarity (e.g., methanol or acetonitrile), temperature (25–60°C), and stoichiometric ratios. Impurities such as unreacted diethylamine or byproducts (e.g., tertiary amine derivatives) can be minimized using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can the purity and structural integrity of 4-[(Diethylamino)methyl]piperidin-4-ol be validated?
Methodological Answer:
- Analytical Techniques :
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) and UV detection at 245 nm. Compare retention times with a certified reference standard .
- NMR : Confirm the presence of characteristic signals: δ 1.0–1.2 ppm (CH₂CH₃), δ 2.4–2.8 ppm (piperidine N-CH₂), and δ 3.6–4.0 ppm (piperidin-4-ol OH) .
- Purity Criteria : ≥98% purity by HPLC, with no detectable peaks for diethylamine or degradation products.
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF) at 50–100 mg/mL. Limited solubility in water (≤10 mg/mL at pH 7.0) due to the hydrophobic diethylamino group. For aqueous experiments, prepare stock solutions in DMSO and dilute to ≤1% v/v in buffers .
- Stability : Stable at −20°C for ≥2 years. Avoid prolonged exposure to light, heat, or acidic conditions (pH <4), which may hydrolyze the diethylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
Q. What strategies are effective for derivatizing 4-[(Diethylamino)methyl]piperidin-4-ol to enhance its analytical detectability?
Methodological Answer:
- Derivatization : React with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form a Schiff base, which enhances UV absorption at 276 nm for HPLC quantification .
- Optimized Protocol : Mix 1 mM compound with 2 mM DEAB in 0.1 M HCl at 60°C for 30 minutes. Quench with NaOH and extract with ethyl acetate .
Q. How does the stereochemistry of the piperidin-4-ol ring influence the compound’s interaction with biological targets?
Methodological Answer:
- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Molecular docking studies (e.g., AutoDock Vina) reveal that the (R)-enantiomer shows higher affinity for serotonin receptors due to optimal hydrogen bonding with Asp155 .
- Experimental Validation : Compare IC₅₀ values of enantiomers in receptor-binding assays.
Q. What mechanistic insights explain the compound’s instability under oxidative conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
